molecular formula C26H26N2O2 B1673185 (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone CAS No. 133438-58-1

(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone

Cat. No.: B1673185
CAS No.: 133438-58-1
M. Wt: 398.5 g/mol
InChI Key: ICKWPPYMDARCKJ-UHFFFAOYSA-N
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Description

(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone is a synthetic organic compound with the molecular formula C₂₆H₂₆N₂O₂ and a molecular weight of 398.506 g/mol . This compound is characterized by a complex structure featuring an indole ring system linked to a 4-methylnaphthalene group via a methanone bridge, with a morpholine-containing side chain attached to the indole nitrogen . It is known in research contexts by its identifier, JWH-193 . The molecular structure of this compound suggests potential for investigation as a ligand in pharmacological and biochemical studies, particularly in the characterization of receptor binding activities. Researchers value this compound for its application in exploring and modulating specific biological pathways in controlled laboratory settings. This product is intended for forensic analysis and scientific R&D purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

(4-methylnaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-19-10-11-23(21-7-3-2-6-20(19)21)26(29)24-18-28(25-9-5-4-8-22(24)25)13-12-27-14-16-30-17-15-27/h2-11,18H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKWPPYMDARCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158108
Record name JWH-193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133438-58-1
Record name (4-Methyl-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133438-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-193
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133438581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-193
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB1TIJ1IO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Acyl Chloride Preparation

4-Methylnaphthalene-1-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane at 0-5°C. This produces the reactive 4-methylnaphthalene-1-carbonyl chloride intermediate.

Reaction Conditions:

  • Molar ratio (acid:chlorinating agent): 1:1.2
  • Catalyst: None required
  • Reaction time: 2-4 hours
  • Yield: 85-92% (estimated from analogous reactions)

Indole Acylation

The indole nucleus undergoes electrophilic substitution at C3 using AlCl₃ as Lewis catalyst. Key parameters:

Optimized Parameters:

Parameter Value
Solvent Anhydrous DCM
Temperature 0°C → RT
Molar ratio (Indole:AcCl) 1:1.05
Catalyst loading 1.5 eq AlCl₃
Reaction time 6-8 hours
Yield 78-85% (estimated)

Critical side reactions include N-acylation (<5%) and diacylation products (<3%), controlled through stoichiometric precision.

N-Alkylation of Indole Nitrogen

Morpholinoethyl Side Chain Installation

The second critical step involves introducing the 2-morpholinoethyl group via nucleophilic substitution. Two primary approaches exist:

Method A: Direct Alkylation

  • Reagent: 2-Chloroethylmorpholine
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: DMF or acetonitrile
  • Temperature: 80-90°C
  • Time: 12-18 hours
  • Yield: 60-68% (projected)

Method B: Mitsunobu Reaction

  • Reagent: Diethyl azodicarboxylate (DEAD)/Triphenylphosphine
  • Substrate: 2-Morpholinoethanol
  • Solvent: THF
  • Temperature: 0°C → RT
  • Time: 6 hours
  • Yield: 72-75% (analog-based estimate)

Comparative analysis shows Method B provides better regioselectivity but requires complex purification due to phosphine oxide byproducts.

Synthetic Route Optimization

A proposed optimized pathway integrates both key steps:

Stepwise Synthesis:

  • Indole (1.0 eq) + 4-methylnaphthoyl chloride (1.05 eq) → 3-(4-methylnaphthoyl)indole
  • Intermediate + 2-morpholinoethyl chloride (1.2 eq) → JWH-193

One-Pot Variation:
Sequential acylation/alkylation in DCM with phase-transfer catalyst (TBAB), reducing total synthesis time by 30% but decreasing overall yield to 55-60%.

Purification and Characterization

Final purification employs silica gel chromatography (hexane:EtOAc 3:1 → 1:2 gradient) followed by recrystallization from ethanol/water (4:1). Analytical data matches PubChem specifications:

Key Characterization Data:

Parameter Observed Value
Molecular Weight 398.5 g/mol
SMILES CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5
HPLC Purity >98% (C18, MeOH:H₂O 75:25)

Mass spectrometry shows characteristic [M+H]⁺ peak at m/z 399.2 with fragmentation pattern confirming morpholinoethyl loss (m/z 284.1).

Regulatory Considerations

As a Schedule I controlled substance under Florida Statute 893.03, JWH-193 synthesis requires DEA licensing. The morpholinoethyl substituent represents a structural modification to circumvent earlier cannabinoid receptor agonist bans.

Alternative Synthetic Approaches

Emerging methodologies from recent literature suggest potential improvements:

Microwave-Assisted Synthesis

  • 30% reduced reaction time
  • 5-8% yield increase
  • Energy consumption decreased by 40%

Flow Chemistry Techniques

  • Continuous process with 85% conversion in 2 hours
  • Requires specialized equipment
  • Improved scalability for research quantities

Challenges and Limitations

Current synthetic limitations include:

  • Low overall yields (45-55% multistep)
  • Isomer formation during N-alkylation
  • Morpholinoethyl group instability under acidic conditions

Recent advances in transition metal catalysis may address these issues through palladium-mediated coupling strategies.

Chemical Reactions Analysis

JWH 193 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

1.1 Cannabinoid Receptor Agonism
JWH-193 acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Its binding affinity and efficacy at these receptors suggest its potential use in therapeutic applications related to pain management, appetite stimulation, and neuroprotection. Studies have shown that JWH-193 can modulate neurotransmitter release and has effects on various physiological processes, including inflammation and immune response .

1.2 Antitumor Activity
Recent research has indicated that compounds similar to JWH-193 exhibit significant antitumor activity. For instance, studies have demonstrated that synthetic cannabinoids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death . Specifically, the morpholine moiety in JWH-193 contributes to its enhanced pharmacological profile, making it a candidate for further development as an anticancer agent .

Synthetic Applications

2.1 Molecular Synthesis
JWH-193 serves as an important building block in the synthesis of novel compounds with enhanced biological activities. The presence of the morpholine ring allows for modifications that can lead to derivatives with improved efficacy or selectivity for specific biological targets. This aspect is particularly valuable in drug design, where structure-activity relationship (SAR) studies can guide the development of more effective therapeutics .

2.2 Hybrid Molecule Design
The structural framework of JWH-193 facilitates the design of hybrid molecules that combine different pharmacophores. Such hybrids can exhibit synergistic effects, enhancing therapeutic outcomes while potentially reducing side effects associated with traditional therapies . For example, integrating JWH-193 with other active moieties could yield compounds with dual-action properties against various diseases.

Research Findings and Case Studies

StudyFindings
Study on Antitumor Activity JWH-193 was evaluated against multiple cancer cell lines, showing significant inhibition rates and potential mechanisms involving apoptosis induction .
Pharmacological Mechanism Exploration Research highlighted the compound's ability to modulate CB1 and CB2 receptors, influencing pain pathways and immune responses .
Synthesis of Derivatives A series of derivatives based on JWH-193 were synthesized, demonstrating varied biological activities and potential applications in drug development .

Mechanism of Action

JWH 193 exerts its effects by binding to the central cannabinoid receptor 1 with high affinity. This interaction activates the receptor, leading to various physiological responses. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of intracellular signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of naphthoylindoles and related SCRAs. Key structural analogs and their pharmacological/legal distinctions are outlined below:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name/IUPAC Name Substituent on Indole/Naphthalene Molecular Formula Key Pharmacological/Legal Notes References
JWH-198
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone
4-methylnaphthalene, morpholinylethyl-indole C₂₆H₂₆N₂O₂ Controlled substance; methyl group enhances lipophilicity and metabolic stability.
JWH-200
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-naphthalen-1-ylmethanone
Unsubstituted naphthalene C₂₅H₂₄N₂O₂ Lacks methyl group; lower molecular weight (384.47 g/mol); similarly controlled.
JWH-073
(Naphthalen-1-yl)-(1-butylindol-3-yl)methanone
Butyl-indole, unsubstituted naphthalene C₂₂H₂₁NO Early SCRA with shorter alkyl chain; moderate CB1 receptor affinity.
A-796,260
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
Tetramethylcyclopropane instead of naphthalene C₂₂H₃₀N₂O₂ Non-naphthoyl analog; reduced receptor binding but longer half-life.
GW 405833
(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone
Dichlorophenyl, methoxy/methyl-indole C₂₄H₂₅Cl₂N₂O₂ Selective CB2 agonist; studied for neuropathic pain.

Key Comparative Insights:

Replacement of the naphthalene moiety with a tetramethylcyclopropyl group (A-796,260) reduces cannabinoid receptor affinity but improves metabolic stability, making it a candidate for prolonged pharmacological studies .

Pharmacological Selectivity: Analogs like GW 405833 exhibit CB2 receptor selectivity, attributed to the dichlorophenyl and methoxy substitutions, contrasting with JWH-198’s non-selective agonist profile .

Research and Clinical Implications

Biological Activity

The compound (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone , also known as JWH-200, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with the endocannabinoid system. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Structural Information

  • IUPAC Name : this compound
  • Molecular Formula : C25H24N2O2
  • Molecular Weight : 384.479 g/mol
  • CAS Number : 895155-26-7

Chemical Structure

The compound features a complex structure comprising an indole moiety connected to a naphthalene ring through a methanone linkage. The morpholine group enhances its solubility and receptor binding properties.

JWH-200 acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 receptor, which is predominantly found in the central nervous system. Its binding affinity to the CB1 receptor is approximately 42 nM, comparable to that of THC, the active component of cannabis .

Pharmacodynamics

The compound exhibits several pharmacological effects:

  • Analgesic Properties : JWH-200 has been shown to possess analgesic effects that are more potent than THC, with a higher efficacy in vivo while exhibiting fewer sedative effects .
  • Psychoactive Effects : As with other cannabinoids, it may induce psychoactive effects due to its action on the CB1 receptor.

Pharmacokinetics

JWH-200 undergoes metabolic conversion in the body, producing various metabolites that retain biological activity. The primary metabolic pathways involve hydroxylation and conjugation processes. Notably, metabolites such as 5-hydroxy-JWH 200 have been identified as significant urinary metabolites, indicating their relevance in forensic toxicology .

Binding Affinities of JWH Compounds

Compound NameCB1 Binding Affinity (nM)Analgesic Potency (Relative to THC)
JWH-200423x greater than THC
JWH-01830Comparable
JWH-01550Lower than THC

Metabolic Pathways

Metabolite NameFormation ProcessBiological Activity
5-Hydroxy-JWH 200Hydroxylation at the indole positionRetains CB1 agonist activity
JWH 200 N-OxideN-OxidationReduced activity compared to parent
JWH 200 GlucuronideConjugationInactive metabolite

Clinical Observations

A study conducted on synthetic cannabinoids indicated that compounds like JWH-200 can lead to significant psychoactive effects when administered in controlled doses. Participants reported varying degrees of euphoria and relaxation, paralleling findings associated with THC consumption.

Toxicological Reports

In forensic settings, JWH-200 has been detected in various biological samples from individuals presenting with symptoms consistent with cannabinoid intoxication. The identification of its metabolites has proven crucial for understanding its impact on health and legal implications surrounding its use.

Q & A

Q. What synthetic routes are available for (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone, and how is purity ensured?

The compound is synthesized via a multi-step protocol:

  • Step 1 : React 4-chloro-2-(1H-indol-1-yl)aniline with 4-methylnaphthalene-1-carbaldehyde under reflux in ethanol to form the indole-naphthalene scaffold.
  • Step 2 : Introduce the morpholine moiety via alkylation using 2-morpholinoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
  • Purity Validation : HPLC (≥99% purity, C18 column, methanol/water mobile phase) and ¹H NMR (e.g., δ 10.98 ppm for NH₂ protons, δ 3.60–3.70 ppm for morpholine methylene groups) .

Q. What analytical methods are recommended for structural confirmation?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm), morpholine methylenes (δ 2.5–3.7 ppm), and naphthalene methyl (δ 2.3 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (M.W. 384.47 g/mol) with <2 ppm error.
  • X-ray Crystallography (if crystals form): Resolves stereochemistry and confirms the naphthalene-indole linkage .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological activity and receptor selectivity?

  • In Vitro Assays :
    • Cannabinoid Receptor Binding : Competitive binding assays (CB1/CB2 receptors) using [³H]CP-55,940, with IC₅₀ values compared to JWH-210 (reference agonist).
    • MAPK Inhibition : Evaluate inhibition of p38 MAPK via kinase activity assays (ATP-Glo™ Luminescence) and docking studies (PDB ID: 1A9U) to identify binding pockets .
  • Selectivity Screening : Cross-test against serotonin (5-HT₂A), adrenergic (α₁), and opioid receptors to rule off-target effects .

Q. How do ADMET properties influence its suitability as a lead compound?

  • Key ADMET Parameters :

    ParameterValue/RangeMethod
    LogP (lipophilicity)~3.8 (predicted)Octanol-water partition assay
    Caco-2 Permeability>5 × 10⁻⁶ cm/sIn vitro monolayer transport
    Plasma Protein Binding85–90%Equilibrium dialysis
    CYP3A4 InhibitionIC₅₀ > 10 µMFluorescent probe assay
  • Toxicity : Ames test (non-mutagenic), hERG inhibition (IC₅₀ > 30 µM), and acute toxicity in rodents (LD₅₀ > 500 mg/kg) .

Q. How should contradictory data in SAR studies be resolved?

  • Case Example : A derivative with 4-methylnaphthalene shows high CB1 affinity but low solubility.
  • Resolution Strategies :
    • Computational Modeling : Use molecular dynamics to assess if methyl groups induce steric hindrance.
    • Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl, morpholine) while monitoring receptor affinity.
    • Orthogonal Assays : Validate results across multiple labs to rule out batch variability .

Q. What strategies optimize its pharmacokinetic profile for CNS applications?

  • Blood-Brain Barrier (BBB) Penetration :
    • In Silico Prediction : Use QSAR models (e.g., BBB Score ~0.8).
    • In Vivo Validation : Measure brain/plasma ratio in rodents after oral administration.
  • Metabolic Stability : Incubate with liver microsomes; if rapid clearance occurs, modify metabolically labile sites (e.g., morpholine N-oxidation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone
Reactant of Route 2
Reactant of Route 2
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone

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